molecular formula C8H7BrClN3 B1378534 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-40-9

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1378534
CAS No.: 1429309-40-9
M. Wt: 260.52 g/mol
InChI Key: LMNVDQIEBPMPCF-UHFFFAOYSA-N
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Description

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound with the molecular formula C8H7BrClN3 . This compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,6-dimethylpyrazolo[1,5-a]pyrimidine.

    Chlorination: The chlorination step involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

Chemistry: 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure makes it a valuable candidate for the design of novel drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2-chloro-6-methylpyridine

Comparison: Compared to similar compounds, 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as two methyl groups on the pyrazolo[1,5-a]pyrimidine core. This unique combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-4-5(2)12-8-6(9)3-11-13(8)7(4)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNVDQIEBPMPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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